molecular formula C18H18O6 B12469914 11-O-Acetylalkannin

11-O-Acetylalkannin

Cat. No.: B12469914
M. Wt: 330.3 g/mol
InChI Key: ZSHRYNLKHZXANX-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 11-O-Acetylalkannin can be synthesized through various methods. One common approach involves the acetylation of alkannin. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: Industrial production of this compound involves the extraction of alkannin from the roots of Arnebia euchroma, followed by its acetylation. The extraction process typically involves the use of solvents like chloroform, dichloromethane, or ethyl acetate . The extracted alkannin is then subjected to acetylation using acetic anhydride and a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions: 11-O-Acetylalkannin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-O-Acetylalkannin has a wide range of applications in scientific research:

Comparison with Similar Compounds

11-O-Acetylalkannin is unique due to its specific acetylation at the 11-O position. Similar compounds include:

These compounds share similar biological activities but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate

InChI

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,22-23H,7H2,1-3H3/t15-/m0/s1

InChI Key

ZSHRYNLKHZXANX-HNNXBMFYSA-N

Isomeric SMILES

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C

Canonical SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C)C

Origin of Product

United States

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